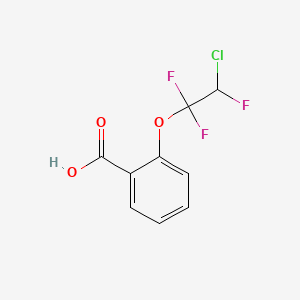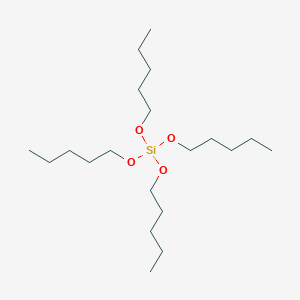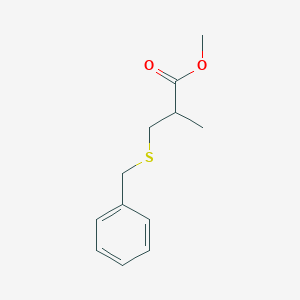![molecular formula C16H10 B11959767 Benzo[b]biphenylene CAS No. 259-56-3](/img/structure/B11959767.png)
Benzo[b]biphenylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[b]biphenylene is a polycyclic aromatic hydrocarbon characterized by its unique structure, which includes a biphenylene unit fused with a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzo[b]biphenylene typically involves cycloaddition reactions. One common method includes the simultaneous generation of 1,2-dibromobenzocyclobutene and 5,6-bis(bromomethylene)cyclohexa-1,3-diene, which directly yields this compound . Another approach involves the reaction of tetrabromo compounds with 1,1,2,2-tetrabromo-1,2-dihydrobenzocyclobutene in the presence of activated zinc dust in tetrahydrofuran (THF) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Benzo[b]biphenylene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions typically yield hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoquinones, while reduction can produce hydrogenated biphenylene derivatives.
Aplicaciones Científicas De Investigación
Benzo[b]biphenylene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism by which benzo[b]biphenylene exerts its effects is primarily related to its electronic structure. The compound’s conjugated π-system allows for electron delocalization, which can interact with various molecular targets. These interactions can influence biological pathways and chemical reactions, making this compound a versatile compound in both research and industrial applications .
Comparación Con Compuestos Similares
Biphenylene: Shares the biphenylene unit but lacks the additional benzene ring.
Naphthalene: Another polycyclic aromatic hydrocarbon with two fused benzene rings.
Anthracene: Consists of three linearly fused benzene rings.
Uniqueness: Benzo[b]biphenylene’s unique structure, which combines a biphenylene unit with a benzene ring, imparts distinct electronic properties that are not present in its similar compounds. This uniqueness makes it particularly valuable for applications requiring specific electronic characteristics .
Propiedades
Número CAS |
259-56-3 |
|---|---|
Fórmula molecular |
C16H10 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
tetracyclo[8.6.0.03,8.011,16]hexadeca-1,3,5,7,9,11,13,15-octaene |
InChI |
InChI=1S/C16H10/c1-2-6-12-10-16-14-8-4-3-7-13(14)15(16)9-11(12)5-1/h1-10H |
Clave InChI |
QGSZQJATRLETJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C4=CC=CC=C4C3=CC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11959685.png)
![[3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol](/img/structure/B11959704.png)

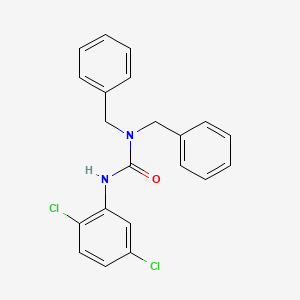

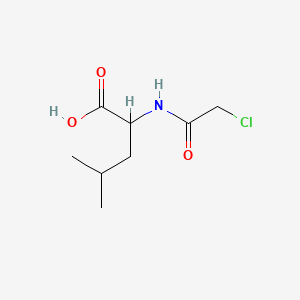
![n,n'-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline)](/img/structure/B11959729.png)
